

# The Pharmacological Profile of ZK756326 Dihydrochloride: A Technical Overview

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Compound of Interest

Compound Name: ZK756326 dihydrochloride

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#### **Abstract**

**ZK756326 dihydrochloride** is a potent and selective nonpeptide agonist of the CC chemokine receptor 8 (CCR8), a G protein-coupled receptor implicated in various immunological processes. This document provides an in-depth technical guide to the pharmacological profile of ZK756326, summarizing its binding and functional activities, detailing the experimental protocols used for its characterization, and illustrating its mechanism of action through signaling pathway and workflow diagrams. The available data indicates that ZK756326 acts as a full agonist at the CCR8 receptor, initiating downstream signaling through the Gαi pathway. Notably, comprehensive in vivo pharmacokinetic data and information on clinical trials for **ZK756326 dihydrochloride** are not publicly available at this time.

#### Introduction

Chemokine receptors play a crucial role in mediating the migration of leukocytes and are attractive targets for therapeutic intervention in inflammatory diseases, autoimmune disorders, and HIV infection. The CC chemokine receptor 8 (CCR8) is predominantly expressed on Th2 lymphocytes, regulatory T cells, and macrophages, and its natural ligand is CCL1 (I-309). ZK756326, with the chemical name 2-{2-[4-(3-phenoxybenzyl)piperazin-1-yl]ethoxy}ethanol, has been identified as the first nonpeptide agonist of CCR8. Its small molecule nature offers advantages over protein ligands in terms of stability and potential for oral bioavailability, making it a valuable tool for studying CCR8 biology and a potential starting point for drug development.



# **Quantitative Pharmacological Data**

The following tables summarize the key quantitative parameters defining the pharmacological activity of **ZK756326 dihydrochloride**.

**Table 1: Receptor Binding Affinity** 

Parameter	Receptor	Ligand	Value (μM)
IC50	Human CCR8	[125I]CCL1 (I-309)	1.8[1][2][3]

**Table 2: Functional Agonist Activity** 

Assay	Cell Line	Parameter	Value (nM)
Calcium Mobilization	Human CCR8- expressing cells	EC50	245[4]

**Table 3: Selectivity Profile** 

Receptor Family	Receptors with IC50 > 50 μM (at 50 μM test concentration)	Receptors with Notable Off-Target Binding (IC50 in µM)
Chemokine	CCR1, CCR2b, CCR3, CCR4, CCR5, CCR6, CCR7, CXCR1, CXCR2, CXCR3, CXCR4, CX3CR1	-
Other GPCRs	α1A, α1B, α1D, α2B, α2C, β1, β2 adrenergic; AT1; B2; CB1, CB2; D1, D2, D3, D4, D5; ETA, ETB; H1, H2, H3; M1, M2, M3, M4, M5; NOP; NTS1; S1A, S1B, S1D, S2A, S4, S7 serotonin; V1A	5-HT1A (5.4), 5-HT2B (4.4), 5- HT2C (34.8), 5-HT5A (16), 5- HT6 (5.9), α2A-adrenergic (<20)[1]

# **Mechanism of Action and Signaling Pathway**

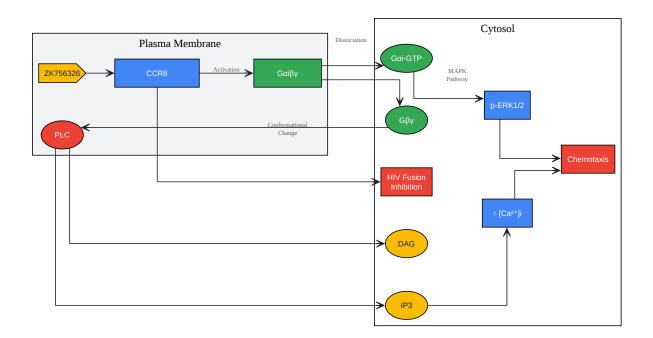


### Foundational & Exploratory

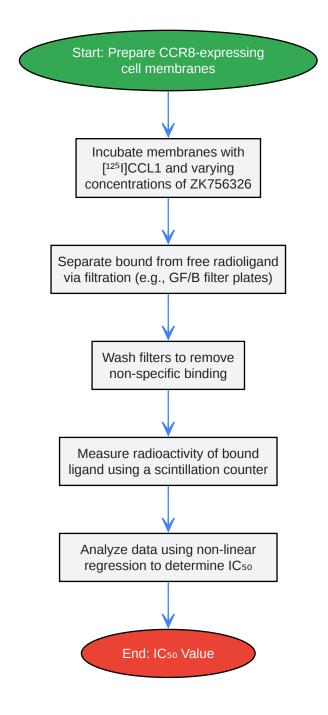
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ZK756326 functions as a full agonist at the CCR8 receptor, mimicking the action of the endogenous ligand CCL1.[1][3] Its binding to CCR8 induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein Gαi.[3] This activation is pertussis toxin-sensitive, confirming the involvement of the Gαi subunit.[3] The dissociation of the G protein subunits initiates downstream signaling cascades, including an increase in intracellular calcium concentration and the activation of the MAPK/ERK pathway, evidenced by the phosphorylation of ERK1/2.[3]









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